2-(3-Methyl-piperidin-1-yl)-benzylamine, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, is a chemical compound characterized by a benzylamine structure integrated with a piperidine ring. This compound features a methyl group on the piperidine nitrogen, which influences its steric and electronic properties, potentially impacting its biological activity and interactions. The compound is utilized in various fields, including medicinal chemistry and proteomics research, due to its structural versatility and functional characteristics .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.
Research indicates that 2-(3-Methyl-piperidin-1-yl)-benzylamine exhibits significant biological activities. Its structure allows it to interact with various biological targets, particularly in neuropharmacology:
The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine typically involves several steps:
2-(3-Methyl-piperidin-1-yl)-benzylamine has several applications:
Its unique structure makes it a valuable candidate for further exploration in drug design.
Interaction studies involving 2-(3-Methyl-piperidin-1-yl)-benzylamine focus on its binding affinity and efficacy against specific receptors or enzymes:
These studies are essential for understanding how this compound might be utilized in pharmacological contexts.
Several compounds share structural similarities with 2-(3-Methyl-piperidin-1-yl)-benzylamine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Benzylpiperidine | Benzene ring attached to piperidine | Exhibits strong analgesic properties |
3-Methylpiperidine | Methyl group on the piperidine nitrogen | Used in the synthesis of various drugs |
4-Piperidone | Ketone functional group on the piperidine | Known for its role in synthesizing psychoactive substances |
2-(4-Methylpiperidin-1-yl)-benzylamine | Similar amine structure but different substituents | Potentially different pharmacological effects |
The uniqueness of 2-(3-Methyl-piperidin-1-yl)-benzylamine lies in its specific substitution pattern, which may confer distinct properties compared to these analogs. Its methyl group at the third position of the piperidine ring enhances steric bulk and may influence receptor binding affinities differently than other derivatives.
2-(3-Methyl-piperidin-1-yl)-benzylamine is characterized by its distinctive molecular framework that integrates two major structural components: a methylated piperidine ring system and a benzylamine functional group. The compound's systematic International Union of Pure and Applied Chemistry name is [2-(3-methylpiperidin-1-yl)phenyl]methanamine, which precisely describes the substitution pattern and connectivity within the molecule. This nomenclature system clearly delineates the positioning of the methyl group at the third carbon of the piperidine ring and the attachment point to the benzene ring system.
The molecular formula of the parent compound is documented as C₁₃H₂₀N₂, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, and two nitrogen atoms. However, the compound is frequently encountered in its dihydrochloride salt form, which carries the molecular formula C₁₃H₂₂Cl₂N₂ and a corresponding molecular weight of 277.23 grams per mole. This salt formation significantly enhances the compound's water solubility and stability characteristics, making it more suitable for various research applications and synthetic procedures.
The compound is registered under Chemical Abstracts Service number 869943-43-1 for the parent compound and alternative identifiers for its various salt forms. The PubChem database assigns compound identification number 90484184 to the dihydrochloride salt, while the parent compound receives identification number 19621405. These standardized identification systems ensure consistent referencing across scientific literature and chemical databases.
The three-dimensional structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine exhibits significant conformational flexibility due to the presence of the piperidine ring system. Piperidine rings adopt chair conformations similar to cyclohexane, but with the unique characteristic of having two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvent environments.
The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as CC1CCCN(C1)C2=CC=CC=C2CN, which provides a linear representation of the compound's structure. The International Chemical Identifier system represents the compound as InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3, offering another standardized method for structure representation.
The structural integration of the piperidine and benzylamine components creates specific steric and electronic environments that influence the compound's reactivity patterns and biological interactions. The methyl substitution at the third position of the piperidine ring introduces additional steric considerations that can affect both the conformational preferences of the ring system and the overall molecular shape.
The ¹H-Nuclear Magnetic Resonance spectrum of 2-(3-Methyl-piperidin-1-yl)-benzylamine reveals characteristic chemical shifts that provide crucial structural information about the compound [1]. The benzylamine moiety displays a distinctive methylene signal at approximately 3.6-3.9 parts per million, corresponding to the benzylic carbon-hydrogen bonds adjacent to the primary amine group [2] [3]. The aromatic protons of the benzene ring appear in the expected downfield region between 7.0-7.5 parts per million, exhibiting typical coupling patterns for a mono-substituted benzene derivative [4].
The piperidine ring system contributes several multiplet signals characteristic of the six-membered saturated heterocycle [5] [6]. The nitrogen-bound methylene protons at the 1-position of the piperidine ring appear as complex multiplets around 2.8-3.2 parts per million, while the ring methylene protons exhibit chemical shifts between 1.4-2.5 parts per million [3] [7]. The methyl substituent at the 3-position of the piperidine ring generates a doublet signal around 1.0-1.2 parts per million with characteristic coupling to the adjacent methine proton [6] [8].
The ¹³C-Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-(3-Methyl-piperidin-1-yl)-benzylamine [1] [3]. The aromatic carbon atoms of the benzene ring appear in the characteristic downfield region between 120-140 parts per million, with the ipso carbon showing distinctive chemical shift patterns due to nitrogen substitution [4]. The benzylic carbon bearing the primary amine group typically resonates around 40-45 parts per million [3].
Carbon Position | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic C-H | 127-130 | Singlet |
Ipso Carbon | 135-140 | Singlet |
Benzylic CH₂ | 40-45 | Singlet |
Piperidine N-CH₂ | 50-55 | Singlet |
Piperidine CH₂ | 25-30 | Singlet |
Methyl Group | 18-22 | Singlet |
The piperidine carbon atoms exhibit characteristic chemical shifts consistent with a six-membered saturated nitrogen heterocycle [5] [3]. The nitrogen-bound carbon atoms appear around 50-55 parts per million, while the remaining ring carbons resonate between 25-30 parts per million [6]. The methyl substituent carbon appears as a characteristic singlet around 18-22 parts per million [7].
Fourier Transform-Infrared spectroscopy reveals distinctive absorption bands that confirm the structural features of 2-(3-Methyl-piperidin-1-yl)-benzylamine [9] [10]. The primary amine group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region 3300-3000 wavenumbers, appearing as two distinct bands corresponding to symmetric and antisymmetric stretching modes [10] [11]. These bands are typically weaker and sharper compared to alcohol oxygen-hydrogen stretches in the same spectral region [10].
The carbon-nitrogen stretching vibrations of the aliphatic amine appear as medium to weak bands in the region 1250-1020 wavenumbers [10]. The aromatic carbon-nitrogen stretching vibrations exhibit stronger absorption bands in the region 1335-1250 wavenumbers [10]. The nitrogen-hydrogen bending vibration of the primary amine is observed in the region 1650-1580 wavenumbers, which can be distinguished from carbonyl stretching frequencies by its characteristic sharpness [10] [11].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Primary N-H Stretch | 3300-3000 | Medium | Symmetric/Antisymmetric |
Aromatic C-H Stretch | 3100-3000 | Medium | Multiple bands |
Aliphatic C-H Stretch | 2950-2850 | Strong | Multiple bands |
N-H Bend | 1650-1580 | Medium | Sharp band |
Aromatic C=C Stretch | 1600-1450 | Medium | Multiple bands |
C-N Stretch (aromatic) | 1335-1250 | Strong | Single band |
C-N Stretch (aliphatic) | 1250-1020 | Medium | Single band |
Mass spectrometric analysis of 2-(3-Methyl-piperidin-1-yl)-benzylamine provides definitive molecular weight confirmation and fragmentation pattern information [1] [12]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular formula C₁₃H₂₀N₂ [1] [13]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns typical of benzylamine derivatives [14] [15].
The base peak typically corresponds to the tropylium ion at mass-to-charge ratio 91, formed through benzylic cleavage and subsequent rearrangement [14] [16]. Additional significant fragment ions include the piperidine-derived species and methyl-substituted piperidine fragments [12] [17]. The fragmentation pathway involves initial cleavage of the carbon-nitrogen bond connecting the benzyl and piperidine moieties, followed by secondary fragmentations characteristic of each structural unit [14].
Fragment Ion | m/z | Relative Intensity (%) | Assignment |
---|---|---|---|
Molecular Ion | 204 | 15-25 | [M]⁺ |
Base Peak | 91 | 100 | C₇H₇⁺ (Tropylium) |
Piperidine Fragment | 113 | 40-60 | C₇H₁₅N⁺ |
Methylpiperidine | 99 | 30-50 | C₆H₁₃N⁺ |
Benzylamine | 106 | 20-40 | C₇H₈N⁺ |
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 2-(3-Methyl-piperidin-1-yl)-benzylamine [18] [19]. The compound crystallizes in a specific space group with well-defined unit cell parameters that reflect the molecular packing arrangements [20] [21]. The crystallographic analysis reveals precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry .
The piperidine ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered saturated rings [19] [6]. The methyl substituent at the 3-position occupies an equatorial orientation to minimize steric interactions [7] [23]. The nitrogen atom of the piperidine ring exhibits tetrahedral geometry with the lone pair occupying a pseudo-axial position [19].
The crystallographic data reveal specific geometric parameters that define the molecular structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine [18] [20]. The carbon-nitrogen bond lengths within the piperidine ring are consistent with standard single bond distances, typically ranging from 1.45-1.48 Ångströms [19]. The carbon-carbon bond lengths in the aromatic benzene ring exhibit the expected delocalized character with distances around 1.39-1.40 Ångströms [21].
Bond Type | Bond Length (Å) | Bond Angle (°) | Torsional Angle (°) |
---|---|---|---|
C-N (piperidine) | 1.45-1.48 | 109-112 | Variable |
C-C (aromatic) | 1.39-1.40 | 120 | 0 |
C-N (benzyl) | 1.47-1.49 | 109-112 | Variable |
N-C (methylene) | 1.45-1.47 | 109-112 | Variable |
The benzyl carbon-nitrogen bond connecting the aromatic ring to the piperidine system exhibits a characteristic single bond length of approximately 1.47-1.49 Ångströms [20] [21]. The molecular conformation is stabilized by intramolecular interactions and optimal spatial arrangements that minimize steric hindrance between substituents [19].
The crystal structure analysis reveals specific intermolecular interactions that govern the solid-state packing of 2-(3-Methyl-piperidin-1-yl)-benzylamine molecules [18] [20]. Hydrogen bonding interactions involving the primary amine group play a crucial role in determining the crystal packing arrangement [21]. The nitrogen-hydrogen bonds of the primary amine can form intermolecular hydrogen bonds with neighboring molecules [20].
Weak van der Waals interactions between aromatic rings and aliphatic portions of adjacent molecules contribute to the overall crystal stability [18]. The methyl substituents on the piperidine rings participate in hydrophobic interactions that influence the molecular organization within the crystal lattice [19] [24].
Three-dimensional molecular modeling of 2-(3-Methyl-piperidin-1-yl)-benzylamine employs various computational methods to explore conformational preferences and dynamic behavior [25] [26]. Density functional theory calculations provide accurate energy profiles for different conformational states of the molecule [27] [28]. Molecular dynamics simulations capture the time-dependent behavior and conformational flexibility of the compound under various conditions [29].
The computational analysis considers multiple rotatable bonds within the molecule, including the carbon-nitrogen bond connecting the benzyl and piperidine moieties [25] [30]. The piperidine ring conformation, particularly the chair-boat equilibrium, represents a critical aspect of the conformational analysis [6] [8]. The orientation of the methyl substituent on the piperidine ring influences the overall molecular conformation and energy landscape [7].
Molecular modeling calculations reveal the energy differences between various conformational states of 2-(3-Methyl-piperidin-1-yl)-benzylamine [28] [26]. The piperidine ring strongly favors the chair conformation over alternative boat or twist conformations, with energy differences typically exceeding 5-10 kilocalories per mole [6] [23]. The methyl substituent preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions [7] [8].
Conformation | Relative Energy (kcal/mol) | Population (%) | Stability |
---|---|---|---|
Chair (Me equatorial) | 0.0 | 85-90 | Most Stable |
Chair (Me axial) | 2.5-3.0 | 8-12 | Moderate |
Boat | 8-12 | <5 | Least Stable |
Twist-Boat | 6-9 | <5 | Intermediate |
The rotational barriers around the carbon-nitrogen bond connecting the benzyl and piperidine groups are relatively low, allowing for significant conformational flexibility [28]. Multiple stable conformations exist along this rotational coordinate, with energy differences typically less than 2-3 kilocalories per mole [25] [31].
Molecular dynamics simulations provide insights into the time-dependent conformational behavior of 2-(3-Methyl-piperidin-1-yl)-benzylamine [26] [29]. The piperidine ring exhibits rapid interconversion between different chair conformations through pseudo-rotation mechanisms [8]. The methyl group undergoes periodic transitions between equatorial and axial orientations, though the equatorial form predominates [23].